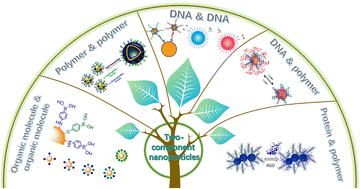Controlling the two components modified on nanoparticles to construct nanomaterials
Soft Matter Pub Date: 2022-10-11 DOI: 10.1039/D2SM00877G
Abstract
Nanoparticle self-assembly technology has made great progress in the past 30 years. Many kinds of self-assembly strategies of modifiable nanoparticles have been developed and used to construct nano-aggregates by designing the shape, size and type of nanoparticles and controlling the components modified on nanoparticles. These strategies are widely used in many fields, such as medical diagnosis, biological detection, drug delivery, materials synthesis and sensors. The modified components can be DNA chains, polymer chains, proteins, and even organic molecules based on different molecular conformations and chemical properties. In recent years, the self-assembly of two-component modified nanoparticles has gradually attracted more attention. Nanoparticles modified with two components of different DNA strands can self-assemble to produce a variety of nano arrangement structures, such as BCC, FCC and other cubic crystals, which can be used in crystal materials. Two-component modification of hydrophilic and hydrophobic polymers can produce vesicular aggregates, which can be used for drug delivery. In this review, we summarize the latest experimental progress and theoretical simulation of self-assembly of two-component modified nanoparticles including different DNA chains, different polymer chains, DNA and polymer chains, proteins and polymer chains, and different organic molecules. Their self-assembly characteristics and application prospects were discussed. Compared with single-component modified nanoparticles, two-component nanoparticles have different tethered molecules or molecular chains, which can be multifunctional by regulating different modified components and types of nanoparticles and ultimately expand the scope of applications.


Recommended Literature
- [1] Creation of oxygen reduction reaction active sites on titanium oxynitride without increasing the nitrogen doping level†
- [2] A direct comparison of molybdenum–alkyl and molybdenum–perfluoroalkyl bond-lengths
- [3] Ship-in-a-bottle synthesis of 2,4,6-triphenylthiapyrylium cations encapsulated in zeolites Y and beta: a novel robust photocatalyst
- [4] In situhydrothermal synthesis of tetrazole coordination polymers with interesting physical properties
- [5] Bio-inspired synthetic pathways and beyond: integrative chemistry
- [6] Correction: Plant metabolomics driven chemical and biological comparison of the root bark of Dictamnus dasycarpus and Dictamnus angustifolius
- [7] Recyclable imidazolium ion-tagged nickel catalyst for microwave-assisted C–S cross-coupling in water using sulfonyl hydrazide as the sulfur source†
- [8] Silver nanoparticle aggregates on copper foil for reliable quantitative SERS analysis of polycyclic aromatic hydrocarbons with a portable Raman spectrometer†
- [9] Gas-liquid partition chromatography. A technique for the analysis of volatile materials
- [10] Rapid and simultaneous detection of SARS-CoV-2 and influenza A using vertical flow assay based on AAO and SERS nanotags†

Journal Name:Soft Matter
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 18879-80-6
-
CAS no.: 129541-40-8









